2,2-Dimethoxypropane

Catalog No.
S561365
CAS No.
77-76-9
M.F
C5H12O2
M. Wt
104.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxypropane

CAS Number

77-76-9

Product Name

2,2-Dimethoxypropane

IUPAC Name

2,2-dimethoxypropane

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3

InChI Key

HEWZVZIVELJPQZ-UHFFFAOYSA-N

SMILES

CC(C)(OC)OC

Synonyms

2,2-Bis(methyloxy)propane; 2,2-Dimethoxypropane; Acetone Dimethyl Ketal; NSC 62085

Canonical SMILES

CC(C)(OC)OC

Water Scavenger in Water-Sensitive Reactions

DMP plays a crucial role in reactions sensitive to water. It acts as a water scavenger, efficiently reacting with water in the presence of an acid catalyst to form acetone and methanol. This property allows researchers to:

  • Purify solvents and reagents: DMP removes trace amounts of water, preventing unwanted side reactions in water-sensitive experiments .
  • Carry out moisture-sensitive syntheses: DMP maintains a dry reaction environment, crucial for reactions involving moisture-sensitive organometallic reagents or products .

Karl Fischer Titration Alternative

DMP offers an alternative to the Karl Fischer (KF) method, a standard technique for water content determination. DMP reacts quantitatively with water in an acid-catalyzed reaction, generating a proportional amount of acid that can be titrated to determine the initial water content. This method is often preferred for:

  • Samples containing interfering substances: DMP avoids the potential interference from certain compounds that can affect the accuracy of the KF method .
  • Simplified analysis: The DMP method can be faster and simpler to implement compared to the KF method, especially when dealing with non-conductive samples .

Acetonide Protecting Group Chemistry

DMP serves as a key reagent in the synthesis of acetonides, which are cyclic protecting groups used in organic synthesis. Acetonide protection shields hydroxyl groups, preventing unwanted reactions while allowing for selective functionalization of other parts of the molecule. DMP reacts with 1,2-diols in the presence of an acid catalyst to form the corresponding acetonide:

RCH(OH)CH(OH)R' + (CH₃O)₂C(CH₃)₂ → RCH(OMe)CH(OMe)R' + 2 CH₃OH

This reaction is particularly useful for:

  • Protecting sensitive hydroxyl groups: Acetonides offer temporary protection for hydroxyl groups, allowing for selective modifications at other positions in the molecule .
  • Regioselectivity control: Acetonide formation can be directed to specific hydroxyl groups based on their reactivity, providing control over the reaction pathway .

Histological Tissue Dehydration

DMP finds application in histology, the study of tissues, as a dehydrating agent. It effectively removes water from biological samples, preparing them for further processing and analysis. DMP offers advantages over traditional dehydrating agents like ethanol, including:

  • Rapid dehydration: DMP dehydrates tissues faster than ethanol, minimizing tissue distortion and preserving fine structures .
  • Improved tissue preservation: DMP exhibits less harshness towards biomolecules compared to ethanol, potentially leading to better preservation of tissue morphology and antigenicity .

2,2-Dimethoxypropane is an organic compound with the molecular formula C5H12O2C_5H_{12}O_2 and structural formula (CH3)2C(OCH3)2(CH_3)_2C(OCH_3)_2. It is a colorless, transparent liquid that emits a smell reminiscent of acetone. This compound is primarily produced through the condensation reaction of acetone and methanol in the presence of an acid catalyst, such as sulfuric acid . 2,2-Dimethoxypropane is recognized for its stability and reactivity with oxidizing agents and acids. It is moderately soluble in water and highly soluble in organic solvents like benzene and ethyl ether .

, allowing for selective transformations without interfering with hydroxyl functionalities .
  • Histology: Used for dehydrating biological samples to preserve tissue morphology for microscopic analysis .
  • Analytical Chemistry: Employed in methods to quantify water content in samples through its hydrolysis reaction .
  • Precursor for Other Compounds: It acts as an intermediate in synthesizing 2-methoxypropene and other related compounds .
  • Research has indicated that 2,2-Dimethoxypropane exhibits lipase activity. This property suggests potential applications in biochemistry and molecular biology, particularly in processes involving lipid metabolism . Additionally, it has been utilized in histology for dehydrating biological tissues, enhancing the preservation of cellular structures for microscopic examination .

    The synthesis of 2,2-Dimethoxypropane can be accomplished through several methods:

    • Direct Condensation: The most common method involves the reaction of acetone with methanol in the presence of an acid catalyst such as sulfuric acid. This process yields the dimethyl acetal of acetone .
    • Indirect Methods: Alternative synthesis routes may involve intermediate compounds like 2,2-dimethyl-1,3-dioxolane. For example, this compound can be synthesized from ethylene glycol and acetone before being exchanged with methanol to produce 2,2-Dimethoxypropane .
    • Water Scavenging Techniques: It has also been utilized as a water scavenger in various organic reactions to improve yields by removing water formed during reactions .

    Studies have shown that 2,2-Dimethoxypropane can interact with various substrates under acidic conditions to facilitate chemical transformations. For instance, it has been utilized alongside other reagents to protect hydroxyl groups in nucleosides during synthesis processes. Its ability to react quantitatively with water makes it valuable in determining moisture content in organic compounds . Additionally, its role as a solvent in transacetalization reactions highlights its versatility in organic chemistry.

    Several compounds share structural or functional similarities with 2,2-Dimethoxypropane. Below is a comparison highlighting their uniqueness:

    Compound NameChemical FormulaKey Features
    AcetoneC3H6OC_3H_6OA simple ketone; precursor to dimethoxypropane.
    Dimethyl AcetalC5H12O2C_5H_{12}O_2Similar structure; used as a protecting group.
    1,3-DioxolaneC3H6OC_3H_6OA cyclic ether; used as a solvent and reagent.
    MethanolC1H4OC_1H_4OSimple alcohol; reacts with ketones to form acetals.
    Ethylene GlycolC2H6O2C_2H_6O_2Precursor for dioxolanes; used in antifreeze.

    Uniqueness of 2,2-Dimethoxypropane:

    • Unlike simple alcohols or ketones, 2,2-Dimethoxypropane's dual methoxy groups enable it to act effectively as both a protecting agent and a dehydrating agent.
    • Its stability under various conditions makes it particularly useful in sensitive

    Early Synthesis and Recognition

    DMP was first identified in the early 20th century as a product of acetone and methanol condensation. The reaction, catalyzed by strong acids such as sulfuric acid, involves the nucleophilic addition of methanol to acetone, followed by methoxylation. Early studies highlighted its role as a water scavenger in anhydrous reactions, a property stemming from its ability to hydrolyze quantitatively into acetone and methanol under acidic conditions.

    Key Historical MilestonesSignificanceSource
    1920s: Synthesis via acid-catalyzed condensationEstablished DMP as a stable acetal derivative of acetone
    1950s: Use in histological dehydrationEnabled rapid tissue preparation for microscopy
    1970s: Application in acetonide synthesisPaved the way for carbohydrate protection strategies

    Theoretical Foundations

    DMP’s stability and reactivity are governed by its acetal structure, which resists hydrolysis under neutral conditions but breaks down in acidic environments. This dual behavior underpins its utility in organic synthesis. For example, its hydrolysis equilibrium ($$ K_{\text{eq}} $$) is temperature-dependent, with values ranging from $$ 0.014 $$ at $$ 293.15\ \text{K} $$ to higher values at elevated temperatures.

    The synthesis of 2,2-Dimethoxypropane is a subject of considerable interest due to its industrial and laboratory utility. The compound is primarily synthesized via the acid-catalyzed condensation of acetone and methanol, but alternative methodologies, including molecular sieve dehydration and extractive distillation, have been developed to enhance yield, purity, and process sustainability. This section provides a detailed analysis of both traditional and contemporary synthetic strategies.

    Conventional Synthetic Routes

    Acid-Catalyzed Condensation of Acetone and Methanol

    The most established route for synthesizing 2,2-Dimethoxypropane involves the acid-catalyzed condensation of acetone and methanol. This reaction is a classic example of acetal formation, where acetone acts as the ketone substrate and methanol as the nucleophilic alcohol. The process is typically facilitated by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of acetone, increasing its electrophilicity and enabling nucleophilic attack by methanol.

    The reaction proceeds via the following mechanism:

    • Protonation of acetone to generate a more reactive oxonium ion.
    • Nucleophilic attack by methanol, forming a hemiketal intermediate.
    • Further protonation and reaction with a second methanol molecule, leading to the formation of the acetal (2,2-Dimethoxypropane) and the elimination of water.

    The overall stoichiometry can be represented as:

    $$
    \text{Acetone} + 2 \, \text{Methanol} \xrightarrow{\text{Acid}} \text{2,2-Dimethoxypropane} + \text{Water}
    $$

    The reaction is reversible and equilibrium-driven; thus, removal of water is essential to drive the reaction to completion. In laboratory practice, the process is often conducted under reflux with continuous removal of water, either by azeotropic distillation or by employing drying agents [1] [2] [3].

    Empirical studies have demonstrated that under optimized conditions, the yield of 2,2-Dimethoxypropane can exceed 90 percent, with product purities reaching as high as 99 percent [2] [3]. The selection of acid catalyst, reaction temperature, and the molar ratio of methanol to acetone significantly influence both the rate and selectivity of the transformation.

    Molecular Sieve Dehydration Processes

    An alternative to classical acid catalysis is the use of molecular sieves as dehydrating agents. Molecular sieves, such as zeolites with specific pore sizes (commonly 4 Å), are employed to selectively adsorb water generated during the reaction, thereby shifting the equilibrium towards product formation. This approach offers several advantages, including milder reaction conditions, reduced corrosion, and the potential for catalyst recovery and reuse.

    In a typical molecular sieve-mediated process, acetone and methanol are mixed in the desired stoichiometric ratio, and a pre-dried molecular sieve is added as the catalyst and dehydrating agent. The mixture is stirred at sub-ambient temperatures (ranging from -15°C to -25°C) to control the exothermicity of the reaction [2]. The molecular sieve adsorbs the water produced, promoting the forward reaction and enhancing yield.

    Research data indicate that the use of molecular sieves can result in yields of 91 to 93 percent, with product purities exceeding 99 percent [2]. The process is scalable and has been demonstrated in both laboratory and pilot-plant settings. Table 1 summarizes typical reaction conditions and outcomes for molecular sieve-catalyzed synthesis.

    ParameterLaboratory ScalePilot Scale
    Methanol (g or kg)500 g900 kg
    Acetone (g or kg)275 g500 kg
    Molecular Sieve (g or kg)5 g (A4 type)5 kg (A4 type)
    Temperature (°C)-15-25
    Reaction Time (h)35
    Yield (%)9193
    Purity (%)99.399.4

    The molecular sieve process is particularly attractive for industrial applications due to its high selectivity, minimal by-product formation, and the possibility of regenerating the molecular sieve for repeated use [2].

    Extractive Distillation Techniques

    Extractive distillation is employed to separate 2,2-Dimethoxypropane from reaction mixtures, particularly when azeotropic behavior complicates conventional distillation. In this approach, a third component (extractive solvent) is introduced to alter the relative volatilities of the mixture components, thereby facilitating the separation of 2,2-Dimethoxypropane from acetone, methanol, and water.

    The process typically involves the following steps:

    • Reaction mixture is subjected to extractive distillation using a suitable solvent.
    • The extractive agent preferentially interacts with one or more components, modifying their vapor-liquid equilibrium.
    • 2,2-Dimethoxypropane is selectively distilled off, while the remaining components are retained or separated in subsequent steps.
    • The extractive solvent is recovered and recycled.

    Experimental findings reveal that extractive distillation, when integrated with the synthesis process, enables the production of 2,2-Dimethoxypropane with purities above 99 percent and overall yields exceeding 90 percent [3]. The choice of extractive solvent is critical and must be guided by considerations of selectivity, boiling point, chemical compatibility, and ease of recovery.

    Advanced Catalytic Systems

    Recent advancements in catalysis have led to the development of both homogeneous and heterogeneous catalytic systems for the synthesis of 2,2-Dimethoxypropane. These systems aim to improve reaction efficiency, selectivity, and sustainability, while addressing challenges related to catalyst recovery and process integration.

    Homogeneous Catalysts

    Homogeneous catalysts, such as mineral acids and certain Lewis acids, have long been used in the acetalization of acetone with methanol. These catalysts offer the advantage of high activity and well-defined active sites, enabling precise control over reaction kinetics and selectivity [5]. However, their use is often limited by challenges in catalyst separation, product contamination, and environmental concerns associated with acid waste.

    Transition metal complexes and organocatalysts have also been investigated for this transformation, with some systems demonstrating enhanced selectivity and reduced side reactions. Nonetheless, the practical application of homogeneous catalysts on an industrial scale remains constrained by issues of catalyst recovery and process economics.

    Heterogeneous and Solid Acid Catalysts

    Heterogeneous catalysts, particularly solid acids such as zeolites, sulfonated resins, and functionalized silica, have garnered significant attention for the synthesis of 2,2-Dimethoxypropane. These catalysts combine the advantages of high activity with ease of separation and the potential for regeneration and reuse [4] [5].

    Solid acid catalysts function by providing acidic sites on a solid support, which facilitate the activation of acetone and promote acetal formation. The use of heterogeneous catalysts mitigates the risk of product contamination, simplifies downstream processing, and aligns with green chemistry principles.

    Recent research has focused on the development of molecularly defined single-active site heterogeneous catalysts, which bridge the gap between the high activity of homogeneous systems and the operational benefits of heterogeneous catalysis [5]. These catalysts offer improved selectivity and can be engineered for specific reaction environments.

    Catalyst Efficiency and Regeneration

    Catalyst efficiency is a critical parameter in the synthesis of 2,2-Dimethoxypropane, impacting both process economics and environmental footprint. Factors influencing catalyst performance include acid strength, surface area, pore structure, and resistance to deactivation.

    Solid acid catalysts are susceptible to deactivation through mechanisms such as pore blocking, coke deposition, and the formation of stable nonreactive species [4]. The kinetics of deactivation are complex and can lead to changes in product selectivity and overall yield. Strategies for catalyst regeneration include thermal treatment, solvent washing, and chemical reactivation, which restore the activity of the catalyst and extend its operational lifetime.

    Comparative studies have demonstrated that properly engineered heterogeneous catalysts can achieve catalytic efficiencies comparable to their homogeneous counterparts, with the added benefit of facile regeneration and reduced environmental impact [4] [5]. Table 2 presents a comparison of catalyst types and their key attributes.

    Catalyst TypeActivitySelectivityEase of SeparationRegeneration PotentialEnvironmental Impact
    Homogeneous (e.g., sulfuric acid)HighHighLowLowHigh
    Heterogeneous (e.g., zeolites)HighHighHighHighLow
    Molecular sievesModerateHighHighHighLow

    Industrial Scale Production Considerations

    The transition from laboratory-scale synthesis to industrial production of 2,2-Dimethoxypropane necessitates careful consideration of process optimization, yield enhancement, and the economic as well as environmental ramifications of the chosen methodology.

    Process Optimization and Yield Enhancement

    Industrial production of 2,2-Dimethoxypropane is driven by the need for high throughput, consistent product quality, and minimal waste generation. Process optimization involves the fine-tuning of reaction parameters, such as temperature, pressure, reactant ratios, and catalyst loading, to maximize yield and purity while minimizing energy consumption and by-product formation.

    Empirical data from pilot and industrial plants indicate that optimized processes can achieve yields above 90 percent, with product purities consistently exceeding 99 percent [2] [3]. The implementation of energy-efficient separation technologies and the use of recyclable catalysts further contribute to process sustainability.

    Economic and Environmental Factors

    Economic considerations in the industrial synthesis of 2,2-Dimethoxypropane encompass raw material costs, catalyst expenses, energy consumption, and capital investment in process equipment. The choice of synthesis route and catalyst system has a direct impact on operating costs and process economics.

    Environmental factors are increasingly important in process selection, with regulatory frameworks mandating the reduction of hazardous waste, emissions, and resource consumption. The adoption of heterogeneous catalysts, molecular sieves, and energy-efficient separation techniques aligns with the principles of green chemistry and sustainable manufacturing.

    Life cycle assessments have demonstrated that processes employing recyclable catalysts and integrated water removal technologies exhibit lower environmental footprints compared to traditional acid-catalyzed methods. The minimization of acid waste, reduction in solvent usage, and recovery of process streams are key drivers of environmental performance.

    Table 3 summarizes the economic and environmental attributes of various synthesis methodologies for 2,2-Dimethoxypropane.

    Synthesis MethodRaw Material CostCatalyst CostEnergy ConsumptionWaste GenerationEnvironmental Impact
    Acid-Catalyzed CondensationModerateLowModerateHighHigh
    Molecular Sieve DehydrationModerateModerateLowLowLow
    Extractive DistillationModerateModerateModerateLowLow
    Heterogeneous CatalysisModerateModerateLowLowLow

    XLogP3

    0.6

    Boiling Point

    83.0 °C

    Melting Point

    -47.0 °C

    UNII

    66P41R0030

    GHS Hazard Statements

    Aggregated GHS information provided by 196 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 5 of 196 companies. For more detailed information, please visit ECHA C&L website;
    Of the 18 notification(s) provided by 191 of 196 companies with hazard statement code(s):;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H315 (54.97%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (99.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    101.84 mmHg

    Pictograms

    Flammable Irritant

    Flammable;Irritant

    Other CAS

    77-76-9

    Wikipedia

    2,2-dimethoxypropane

    General Manufacturing Information

    Propane, 2,2-dimethoxy-: ACTIVE

    Dates

    Modify: 2023-08-15

    Preparation and synthetic application of partially protected brassinosteroids

    Vladimir A Khripach, Vladimir N Zhabinskii, Yuliya Y Zhiburtovich, Galina V Ivanova, Olga V Konstantinova, Dmitrii V Tsavlovskii, Sybille Lorenz, Bernd Schneider
    PMID: 19786042   DOI: 10.1016/j.steroids.2009.09.010

    Abstract

    Preparation of partially protected brassinosteroids is achieved through the reaction of the source material (24-epicastasterone and 24-epibrassinolide) with diol-specific reagents (2,2-dimethoxypropane and methylboronic acid). The obtained products were shown to be useful synthetic intermediates for further preparation of minor representatives of this class of natural phytohormones (such as 3,24-diepicastasterone and 3-dehydro-24-epibrassinolide).


    Determination of dimethyl sulfoxide and dimethyl sulfone in urine by gas chromatography-mass spectrometry after preparation using 2,2-dimethoxypropane

    Akito Takeuchi, Shinobu Yamamoto, Rie Narai, Manami Nishida, Mikio Yashiki, Norihiro Sakui, Akira Namera
    PMID: 19688817   DOI: 10.1002/bmc.1313

    Abstract

    A method for routinely determination of dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO(2)) in human urine was developed using gas chromatography-mass spectrometry. The urine sample was treated with 2,2-dimethoxypropane (DMP) and hydrochloric acid for efficient removal of water, which causes degradation of the vacuum level in mass spectrometer and shortens the life-time of the column. Experimental DMP reaction parameters, such as hydrochloric acid concentration, DMP-urine ratio, reaction temperature and reaction time, were optimized for urine. Hexadeuterated DMSO was used as an internal standard. The recoveries of DMSO and DMSO(2) from urine were 97-104 and 98-116%, respectively. The calibration curves showed linearity in the range of 0.15-54.45 mg/L for DMSO and 0.19-50.10 mg/L for DMSO(2). The limits of detection of DMSO and DMSO(2) were 0.04 and 0.06 mg/L, respectively. The relative standard deviations of intra-day and inter-day were 0.2-3.4% for DMSO and 0.4-2.4% for DMSO(2). The proposed method may be useful for the biological monitoring of workers exposed to DMSO in their occupational environment.


    Preparation of serial sections of arthropods using 2,2-dimethoxypropane dehydration and epoxy resin embedding under vacuum

    A Pernstich, H W Krenn, G Pass
    PMID: 12713135   DOI: 10.1080/10520290312120002

    Abstract

    Improved methods are described for anatomical investigation of small insects and other arthropods using serial semithin sections. The specimens were dehydrated with acidified 2,2-dimethoxypropane and embedded in ERL 4206 epoxy resin under vacuum. This procedure ensures good resin impregnation of thin, long body compartments and appendages. Furthermore, it produces excellent overall preservation of the specimen and its fragile anatomical structures. This procedure saves time and gives excellent results when sectioning difficult arthropod material. A continuous recording of serial semithin sections is possible when diamond knives are used.


    Direct methyl esterification with 2,2-dimethoxypropane for the simultaneous determination of urinary metabolites of toluene, xylene, styrene, and ethylbenzene by gas chromatography-mass spectrometry

    Akito Takeuchi, Akira Namera, Norihiro Sakui, Shinobu Yamamoto, Kenji Yamamuro, Osamu Nishinoiri, Yoko Endo, Ginji Endo
    PMID: 30698338   DOI: 10.1002/1348-9585.12026

    Abstract

    The purpose of this study was to develop a simple and accurate gas chromatography-mass spectrometry (GC-MS) method for simultaneous determination of four urinary metabolites from four organic solvents, that is, hippuric acid (HA) from toluene, methylhippuric acid (MHA) from xylene, and mandelic acid (MA) and phenylglyoxylic acid (PGA) from styrene or ethylbenzene for biological monitoring.
    The four metabolites were directly methyl-esterified with 2,2-dimethoxypropane and analyzed using GC-MS. The proposed method was validated according to the US Food and Drug Administration guidance. The accuracy of the proposed method was confirmed by analyzing a ClinChek
    -Control for occupational medicine (RECIPE Chemicals +Instruments GmbH).
    Calibration curves showed linearity in the concentration range of 10-1000 mg/L for each metabolite, with correlation coefficients >0.999. For each metabolite, the limits of detection and quantification were 3 mg/L and 10 mg/L, respectively. The recovery was 93%-117%, intraday accuracy, expressed as the deviation from the nominal value, was 92.7%-103.0%, and intraday precision, expressed as the relative standard deviation (RSD), was 1.3%-4.7%. Interday accuracy and precision were 93.4%-104.0% and 1.2%-9.5%, respectively. The analytical values of ClinChek obtained using the proposed method were sufficiently accurate.
    The proposed method is a simple and accurate which is suitable for routine analyses that could be used for biological monitoring of occupational exposure to four organic solvents.


    Matrix isolation infrared and ab initio study of the conformations of 2,2-dimethoxypropane

    V Venkatesan, K Sundararajan, K S Viswanathan
    PMID: 12714073   DOI: 10.1016/s1386-1425(02)00358-x

    Abstract

    Conformations of 2,2-dimethoxypropane (DMP) were studied using matrix isolation infrared spectroscopy. An effusive source maintained at different temperatures (298, 388 and 430 K) was used to deposit DMP in a nitrogen matrix. As a result of these experiments, spectrally resolved infrared features of the ground and first higher energy conformer of DMP have been recorded, for the first time. The experimental studies were supported by ab initio computations performed at B3LYP/6-31++G** level. Computationally, four minima were identified corresponding to conformers with G+/-G-/+, TG+/-, G+/-G+/- and TT structures. The computed frequencies at the B3LYP level were found to compare well with the experimental matrix isolation frequencies, leading to a definitive assignment of the infrared features of DMP, for the G+/-G-/+ and TG+/- conformers. At the B3LYP/6-31++G** level, the energy difference between the G+/-G-/+ and TG+/- conformers was computed to be 3.25 kcal x mol(-1). The barrier for conformation interconversion, TG+/--->G+/-G-/+, was calculated to be 1.29 kcal x mol(-1). The magnitude of this barrier is consistent with the experimental observation that the spectral features due to the TG+/- decreased considerably in intensity when the matrix was annealed.


    Chemical dehydration of specimens with 2,2-dimethoxypropane (DMP) for paraffin processing of animal tissues: practical and economic advantages over dehydration in ethanol

    K Conway, J A Kiernan
    PMID: 10190257   DOI: 10.3109/10520299909066473

    Abstract

    Chemical dehydration can be accomplished using 2,2-dimethoxypropane (DMP). In the presence of an acid catalyst, this liquid reacts with water generating methanol and acetone as products. Although DMP is more expensive per milliliter than ethanol and other solvents used for dehydration, it is an economical alternative because a much smaller volume is needed. Slow penetration of DMP was previously thought to restrict its use to tiny specimens, but we now show that pieces of tissue as thick as 2 cm are dehydrated by overnight immersion in acidified DMP. We also show that dehydration in acidified DMP does not impair the staining of RNA or other basophilic components of animal tissues. The temperature and concentrations of methanol and H+ in the chemical dehydrating agent are too low to produce histochemically detectable methylation or nucleic acid extraction.


    Preparing living pollen material for scanning electron microscopy using 2,2-dimethoxypropane (DMP) and critical-point drying

    H Halbritter
    PMID: 9674883   DOI: 10.3109/10520299809140519

    Abstract

    A simple, quick, and inexpensive method for preparing any type of pollen material is described. Fresh, mature pollen grains without previous chemical fixation are dehydrated in acidified 2, 2-dimethoxypropane (DMP) followed by critical-point drying in CO2. This method helps preserve size, shape and surface details of both fragile pollen grains and pollen grains that are heavily covered with pollenkitt. Handling of already opened anthers and avoiding loss of pollen grains during the preparation steps are also described. With the DMP direct method, many morphologically and functionally important details that may be lost by conventional methods are well preserved without shrinkage, distortion, or dissolution. The DMP direct method is performed with pollen grains and the results are compared with two other frequently used methods, acetolysis and critical-point drying of chemically fixed material.


    Triazoxins: Novel nucleosides with anti-Giardia activity

    Praveen K Pogula, Atasi De Chatterjee, Miguel Chi, Harrison W VanKoten, Siddhartha Das, Steven E Patterson
    PMID: 32327222   DOI: 10.1016/j.bmcl.2020.127175

    Abstract

    Novel nucleoside analogues named "triazoxins" were synthesized. Of these, two analogues were found to be highly effective against Giardia lamblia, an intestinal parasite and a major cause of waterborne infection, worldwide. While compound 7 reduced the growth of trophozoites in culture (IC
    , ~5 μM), compound 21 blocked the in vitro cyst production (IC
    ~5 μM). Compound 21 was also effective against trophozoites (IC
    , ~36 μM). A third analogue (compound 8) was effective against both trophozoites (IC
    , ~36 μM) and cysts (IC
    , ~20 μM) although at higher concentration. Thus triazoxin analogues are unique and exhibit morphology (i.e., trohozoites or cysts) -specific effects against Giardia.


    Chemical dehydration for rapid paraffin embedding

    W Möller, G Möller
    PMID: 7819424   DOI: 10.3109/10520299409106304

    Abstract

    We describe chemical dehydration with 2,2-dimethoxypropane (DMP) for rapid paraffin embedding using a mixture of DMP and mineral oil followed by mineral oil as clearing intermediates. This method is useful for classical histological techniques as well as for histochemistry and immunocytochemistry.


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